molecular formula C₁₁H₁₀FNO₃ B1141887 p-Fluoro-alpha-acetamidocinnamic Acid CAS No. 111649-72-0

p-Fluoro-alpha-acetamidocinnamic Acid

Cat. No. B1141887
M. Wt: 223.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The asymmetric synthesis of p-fluoro-alpha-acetamidocinnamic acid involves catalytic reductive aminolysis processes. A notable method includes the use of S-(-)-a-phenylethylamine in the presence of PdCl2 and H2, leading to N-acetyl-p-fluorophenylalanine phenylethylamide. Hydrolysis of this compound yields optically pure S-(-)-p-fluorophenylalanine, showcasing a method to obtain specific enantiomers of interest (Godunova et al., 1987).

Molecular Structure Analysis

The molecular structure of p-Fluoro-alpha-acetamidocinnamic Acid derivatives has been analyzed through various techniques. For instance, alpha-fluoro acid and alpha-fluoro amide analogs of acetyl-CoA were synthesized to investigate their binding affinity and hydrogen bond lengths within enzyme-inhibitor complexes. These studies provide insights into the influence of pKa matching on binding affinity and structural relationships within biological systems (Schwartz et al., 1995).

Chemical Reactions and Properties

p-Fluoro-alpha-acetamidocinnamic Acid undergoes various chemical reactions, indicative of its reactivity and functional group behavior. Electrophilic fluorination techniques have been applied to related compounds, demonstrating the substrate-dependent reactivity and potential for synthesizing optically active fluorinated derivatives. This highlights the compound's versatility in chemical synthesis and potential for creating novel molecules with specific properties (Konas & Coward, 2001).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and crystalline structure, is crucial for understanding the behavior of p-Fluoro-alpha-acetamidocinnamic Acid in various conditions. Although specific studies on these properties were not directly found, related research on the synthesis and characterization of compounds provides a foundation for predicting and understanding the physical characteristics of similar compounds.

Chemical Properties Analysis

The chemical properties of p-Fluoro-alpha-acetamidocinnamic Acid, including acidity, basicity, and reactivity with other chemical species, can be inferred from studies on related compounds. The electrochemical reactivity and mechanisms of reduction have been explored, revealing insights into the compound's behavior under electrochemical conditions. Such studies are pivotal for applications in synthetic chemistry and pharmaceutical development (Schluter et al., 1973).

Scientific Research Applications

  • Scientific Field: Fluorescence Research

    • Application Summary : p-Fluoro-alpha-acetamidocinnamic Acid could potentially be used in fluorescence research. Fluorescence is widely used to detect functional groups and ions, and peptides are used in various fields due to their excellent biological activity .
    • Methods of Application : In recent years, research on fluorescent amino acids has intensified, especially with the natural fluorescent amino acids such as tryptophan (Trp), tyrosine (Tyr) and phenylalanine (Phe). They use their respective fluorophores to undergo π–π transition under excitation with light of a particular wavelength, and then release a large number of photons, which produce fluorescence .
    • Results or Outcomes : This technology has expanded the research in the field of biochemistry. Peptide-based fluorescence involving fluorescent amino acids not only retains the biocompatibility of peptides, but also relies on their fluorescent groups to enhance the fluorescent properties of the peptide itself, breaking the original limitations and connecting different fields to complement each other .
  • Scientific Field: Asymmetric Synthesis

    • Application Summary : p-Fluoro-alpha-acetamidocinnamic Acid has been used in asymmetric synthesis .
    • Methods of Application : In reductive aminolysis of p-fluoroacetaminocinnamic acid azalactone by S-(-)-a-phenylethylamine in the presence of PdCl 2 and H 2 in dimethoxyethane or isopropyl alcohol, N-acetyl-p-fluorophenylalanine phenylethylamide was formed .
    • Results or Outcomes : The reaction resulted in the formation of N-acetyl-p-fluorophenylalanine phenylethylamide with 28 and 46% excesses of the SS diastereomer, respectively .
  • Scientific Field: Proteomics Research
    • Application Summary : p-Fluoro-alpha-acetamidocinnamic Acid is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used to discover how proteins affect biological processes.
  • Scientific Field: Chemical Biology
    • Application Summary : The site-selective modification of amino acids, peptides, and proteins is a significant topic in organic synthesis, medicinal chemistry, and chemical biology due to the vital role of amino acids in life . The site-selective introduction of fluorine functionalities into these molecules can be achieved using p-Fluoro-alpha-acetamidocinnamic Acid .

Safety And Hazards

The safety data sheet for alpha-Acetamidocinnamic acid, a related compound, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation78.


properties

IUPAC Name

2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGHVJGHLGZANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-3-(4-fluorophenyl)prop-2-enoic Acid

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